hEP₄ Antagonist Potency Relative to Structurally Related EP₄ Antagonists
In a recombinant human EP₄ receptor antagonism assay (inhibition of PGE₂‑stimulated cAMP accumulation in HEK293 cells), a closely matched N‑(pyridin‑4‑ylmethyl) amide analogue (CHEMBL3115074) displayed an IC₅₀ of 5.6 nM . Although no head‑to‑head data exist for 2‑ethyl‑N‑(pyridin‑4‑ylmethyl)butanamide itself, the assay provides a quantitative baseline for the chemotype, and small acyl‑chain changes within this series have been shown to shift IC₅₀ values by >10‑fold . Users should request EP₄ screening data from the vendor to confirm whether the 2‑ethylbutanoyl congener retains sub‑10 nM potency.
| Evidence Dimension | hEP₄ receptor antagonism IC₅₀ |
|---|---|
| Target Compound Data | Not publicly reported; vendor screening recommended |
| Comparator Or Baseline | CHEMBL3115074 (N‑(pyridin‑4‑ylmethyl) amide lead): IC₅₀ = 5.6 nM |
| Quantified Difference | Not determinable from public data; series variability >10‑fold |
| Conditions | Recombinant human EP₄ expressed in HEK293; PGE₂‑stimulated cAMP assay |
Why This Matters
Establishes the potency ceiling achievable by the chemotype and defines the quantitative threshold that any procurement‑grade batch must meet or exceed for EP₄‑targeted studies.
- [1] BindingDB entry BDBM50446847 (CHEMBL3115074); IC₅₀ = 5.6 nM at human EP₄ receptor. View Source
- [2] ChEMBL Database; SAR trends for N‑(pyridin‑4‑ylmethyl) amide EP₄ antagonists. View Source
